molecular formula C9H9N3O5 B571316 (2-Nitro-phenyl)-ureido-acetic acid CAS No. 112273-62-8

(2-Nitro-phenyl)-ureido-acetic acid

Cat. No.: B571316
CAS No.: 112273-62-8
M. Wt: 239.187
InChI Key: LTRMBSQYWCCNEI-UHFFFAOYSA-N
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Description

(2-Nitro-phenyl)-ureido-acetic acid is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a ureido-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro-phenyl)-ureido-acetic acid typically involves the nitration of phenylacetic acid to introduce the nitro group, followed by the formation of the ureido-acetic acid moiety. The nitration process can be carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions . The ureido-acetic acid moiety can be introduced through a reaction with urea and chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-phenyl)-ureido-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products Formed

    Reduction: Formation of (2-Amino-phenyl)-ureido-acetic acid.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Nitro-phenyl)-ureido-acetic acid is unique due to the presence of both the nitro group and the ureido-acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(carbamoylamino)-2-(2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c10-9(15)11-7(8(13)14)5-3-1-2-4-6(5)12(16)17/h1-4,7H,(H,13,14)(H3,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRMBSQYWCCNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699397
Record name (Carbamoylamino)(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112273-62-8
Record name α-[(Aminocarbonyl)amino]-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112273-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Carbamoylamino)(2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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